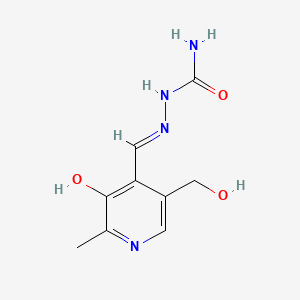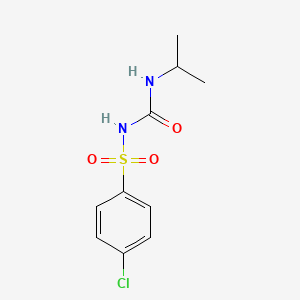
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea is an organic compound that belongs to the class of sulfonylureas It is characterized by the presence of a sulfonyl group attached to a urea moiety, with a 4-chlorophenyl group and a propan-2-yl group as substituents
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea typically involves the reaction of 4-chlorobenzenesulfonyl chloride with isopropylamine, followed by the addition of urea. The reaction conditions often include the use of a suitable solvent such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diabetes due to its structural similarity to other sulfonylureas.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea involves its interaction with specific molecular targets. In the context of its potential use as an antidiabetic agent, it is believed to act by stimulating the release of insulin from pancreatic beta cells. This is achieved through the inhibition of ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx, which triggers insulin secretion.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)sulfonyl-3-propan-2-ylurea can be compared with other sulfonylureas such as:
- Tolbutamide
- Glibenclamide
- Glipizide
While these compounds share a common sulfonylurea structure, this compound is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties. This uniqueness can influence its efficacy, potency, and side effect profile in therapeutic applications.
Propriétés
Numéro CAS |
2281-78-9 |
|---|---|
Formule moléculaire |
C10H13ClN2O3S |
Poids moléculaire |
276.74 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H2,12,13,14) |
Clé InChI |
PDOVTZKFRPAFHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


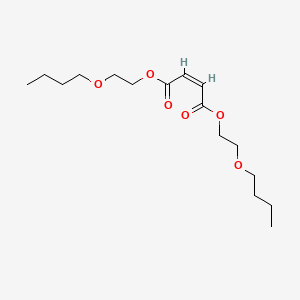
![2,2'-[Ethane-1,2-diylbis(phenylazanediyl)]di(ethan-1-ol)](/img/structure/B14744872.png)
![1-[(7-Chloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B14744878.png)
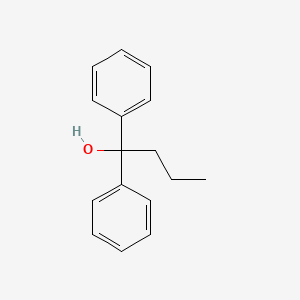
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

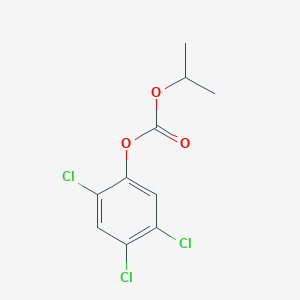
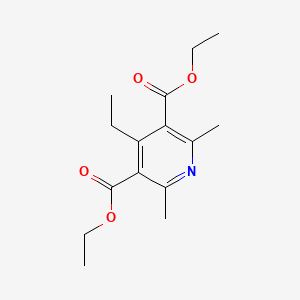
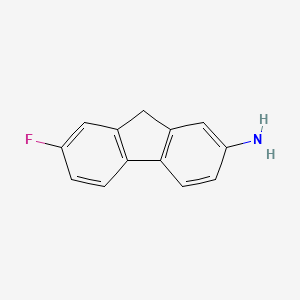
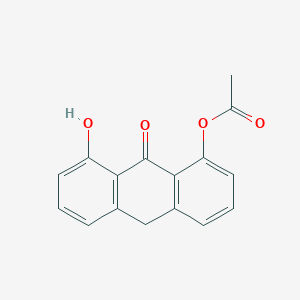
![Diethyl [2-(diethylamino)prop-1-en-1-yl]phosphonate](/img/structure/B14744917.png)
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![[1,3]Thiazolo[5,4-F]quinoxaline](/img/structure/B14744940.png)
